molecular formula C16H16BrN3O2 B2561823 2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide CAS No. 2177060-64-7

2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide

Cat. No.: B2561823
CAS No.: 2177060-64-7
M. Wt: 362.227
InChI Key: NUVBBBBSVUYPLH-UHFFFAOYSA-N
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Description

2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a bromine atom, a cyclopropyl group attached to a pyrimidine ring, and a methoxybenzamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the cyclopropylpyrimidinyl and methoxybenzamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(6-methylpyridin-2-yl)methyl]-5-methoxybenzamide
  • 2-bromo-N-[(6-cyclopropylpyridin-4-yl)methyl]-5-methoxybenzamide

Uniqueness

2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide is unique due to its specific structural features, such as the cyclopropyl group and the pyrimidine ring, which confer distinct chemical and biological properties compared to similar compounds. These features may enhance its binding affinity to molecular targets and improve its therapeutic potential.

Properties

IUPAC Name

2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-22-12-4-5-14(17)13(7-12)16(21)18-8-11-6-15(10-2-3-10)20-9-19-11/h4-7,9-10H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBBBBSVUYPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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